

An In-depth Technical Guide to 2"-O-Galloylquercitrin: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: 2"-O-Galloylquercitrin

Cat. No.: B3029846

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Abstract

2"-O-Galloylquercitrin is a naturally occurring flavonoid glycoside, a derivative of quercitrin where a galloyl group is attached to the rhamnose sugar moiety. This modification has been noted to influence its biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **2"-O-Galloylquercitrin**. It also outlines the methodologies for its isolation and characterization and discusses its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

2"-O-Galloylquercitrin is structurally composed of three main components: a quercetin aglycone, a rhamnose sugar moiety, and a galloyl group. The quercetin is linked to the rhamnose at the 3-position, and the galloyl group is esterified to the 2"-position of the rhamnose sugar.

The systematic name for **2"-O-Galloylquercitrin** is [(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate[1].

Physicochemical Properties

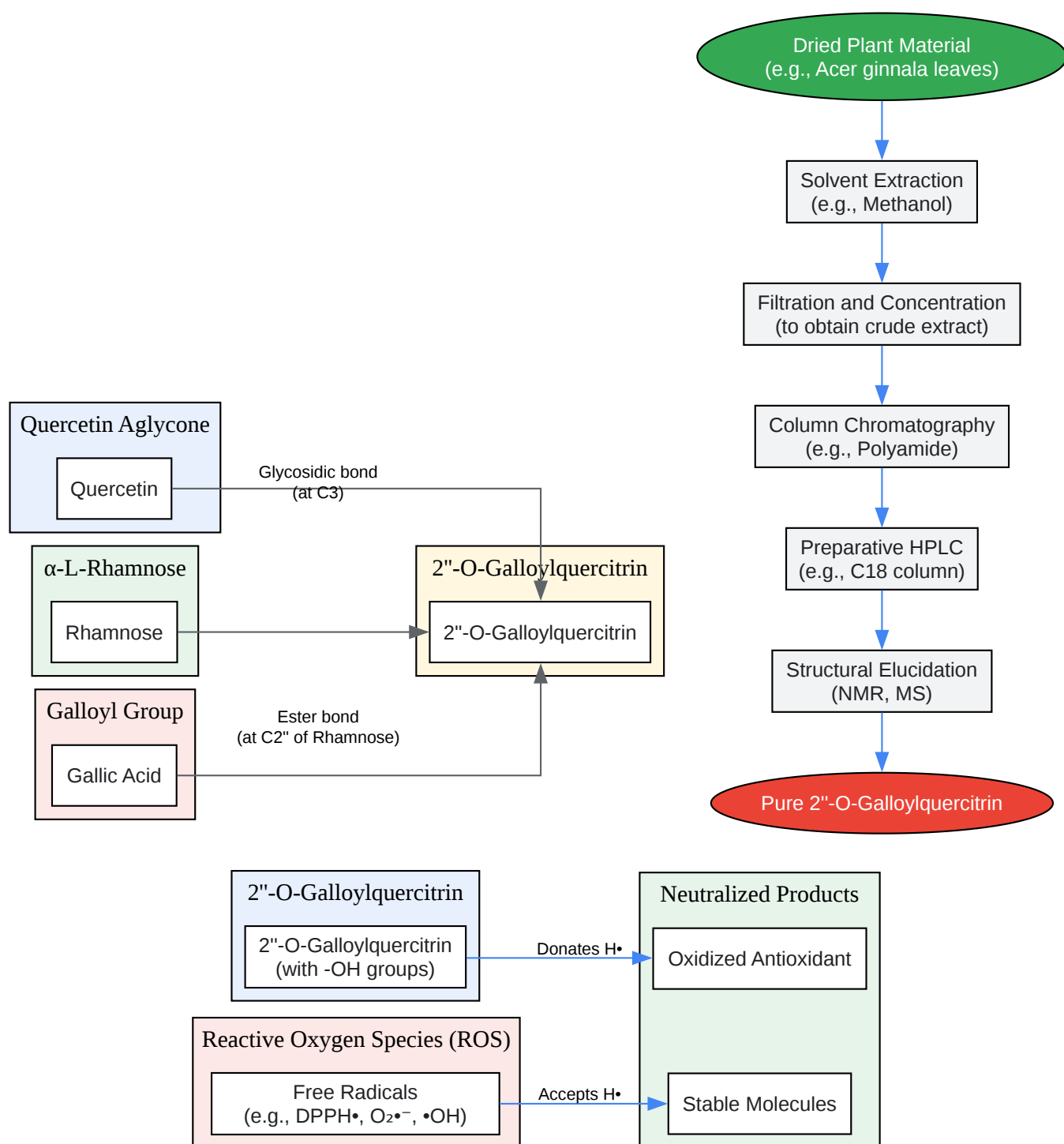
Property	Value	Source
CAS Number	80229-08-9	[1][2][3]
Molecular Formula	C28H24O15	[1][2][3]
Molecular Weight	600.5 g/mol	[1][2]
Appearance	Yellow powder	[1][2]
Purity	>98% (Commercially available)	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[2]

Stereochemistry

The stereochemistry of the rhamnose moiety is crucial for the overall structure of the molecule. The specific configuration is α -L-rhamnopyranoside, as indicated by its full chemical name: quercetin-3-O-(2"-O-galloyl)- α -L-rhamnopyranoside[3]. The absolute stereochemistry of the sugar unit is defined by the (2S,3R,4R,5R,6S) configuration at the chiral centers of the oxane ring[1].

The structural connectivity and stereochemistry can be represented by the SMILES string:

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O[1].



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